- Factors influencing regioselectivity in lithium aluminum hydride reduction of unsymmetrical dicarboxylic acidsJournal of Organic Chemistry, 1979, 44(8), 1338-9,
Cas no 956-89-8 (α,α-Diphenyl-γ-butyrolactone)

α,α-Diphenyl-γ-butyrolactone structure
Nom du produit:α,α-Diphenyl-γ-butyrolactone
α,α-Diphenyl-γ-butyrolactone Propriétés chimiques et physiques
Nom et identifiant
-
- 3,3-Diphenyldihydrofuran-2(3H)-one
- 4,5-Dihydro-3,3-diphenyl-2(3H)-furanone
- 4-Hydroxy-2,2-diphenylbutyric acid gamma-lactone
- 3,3-diphenyloxolan-2-one
- Dihydro-3,3-diphenyl-2(3H)-furanone
- ALPHA,ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE
- 4-Hydroxy-2,2-diphenylbutyric acid lactone
- Butyric acid, 4-hydroxy-2,2-diphenyl-, γ-lactone (7CI, 8CI)
- Dihydro-3,3-diphenyl-2(3H)-furanone (ACI)
- 2,2-Diphenylbutyrolactone
- 3,3-Diphenyltetrahydro-2-furanone
- α,α-Diphenyl-γ-butyrolactone
- MLS001359823
- 2(3H)-Furanone, dihydro-3,3-diphenyl-
- EINECS 213-480-3
- AKOS016009712
- CHEMBL1892419
- 3,3-di(cyclohexa-2,4-dien-1-yl)furan-2-one
- DTXSID00241895
- NCGC00247300-01
- NS00040457
- 1,1-Diphenyl-3-butyrolactone
- SMR001224388
- alpha , alpha -Diphenyl- gamma -butyrolactone
- 956-89-8
- G70370
- alpha,alpha-Diphenyl-?-butyrolactone
- SCHEMBL577105
- HMS3021L04
- DB-057599
- .alpha.,.alpha.-Diphenyl-.gamma.-butyrolactone
- 78A3PV5G74
-
- MDL: MFCD00005393
- Piscine à noyau: 1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
- La clé Inchi: IRQJWIUKHLVISG-UHFFFAOYSA-N
- Sourire: O=C1C(C2C=CC=CC=2)(C2C=CC=CC=2)CCO1
- BRN: 197879
Propriétés calculées
- Qualité précise: 238.09938g/mol
- Charge de surface: 0
- XLogP3: 3.4
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 238.09938g/mol
- Masse isotopique unique: 238.09938g/mol
- Surface topologique des pôles: 26.3Ų
- Comptage des atomes lourds: 18
- Complexité: 280
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Composés cristallins
- Dense: 1.2±0.1 g/cm3
- Point de fusion: 77-79 ºC
- Point d'ébullition: 411.2±45.0 °C at 760 mmHg
- Point d'éclair: 173.5±26.1 °C
- Indice de réfraction: 1.594
- Le PSA: 26.30000
- Le LogP: 2.91960
- Pression de vapeur: 0.0±1.0 mmHg at 25°C
- Solubilité: Pas encore déterminé
α,α-Diphenyl-γ-butyrolactone Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Wgk Allemagne:3
- Instructions de sécurité: S24/25
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
α,α-Diphenyl-γ-butyrolactone Données douanières
- Code HS:2932209090
- Données douanières:
Code douanier chinois:
2932209090Résumé:
2932209090. Autres Lactones. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2932209090. Autres Lactones. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
α,α-Diphenyl-γ-butyrolactone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196486-100g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 100g |
$443 | 2021-08-05 | |
TRC | A575558-500mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 500mg |
$ 115.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278668-5 g |
α,α-Diphenyl-γ-butyrolactone, |
956-89-8 | 5g |
¥1,504.00 | 2023-07-11 | ||
1PlusChem | 1P003IUH-1g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 1g |
$79.00 | 2024-04-19 | |
Ambeed | A406849-1g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 1g |
$79.0 | 2025-03-03 | |
Ambeed | A406849-250mg |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 250mg |
$30.0 | 2025-03-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770282-25g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 98% | 25g |
¥2484.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X139291A-250mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 0.97 | 250mg |
¥347.4 | 2024-07-24 | |
TRC | A575558-100mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 100mg |
$ 65.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278668-5g |
α,α-Diphenyl-γ-butyrolactone, (Out of Stock: Availability 9/14/23) |
956-89-8 | 5g |
¥1504.00 | 2023-09-05 |
α,α-Diphenyl-γ-butyrolactone Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Palladium-catalyzed oxidative cyclization of 1,4- and 1,5-diols in 1,2-dichloroethaneJournal of Molecular Catalysis A: Chemical, 1998, 129(2-3), 135-139,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Référence
- The oxidation of alcohols by modified oxochromium(VI)-amine reagentsOrganic Reactions (Hoboken, 1998, 53,,
Synthetic Routes 4
Conditions de réaction
Référence
- Changing regioselectivity patterns in metal hydride reductions of unsymmetrically substituted cyclic anhydridesCanadian Journal of Chemistry, 1983, 61(3), 439-41,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: Benzene ; 600 °C
Référence
- Thermal rearrangement of phenyl-substituted ketene ethylene acetalsHeterocycles, 2003, 60(7), 1673-1680,
Synthetic Routes 6
Conditions de réaction
Référence
- Control of product in the reaction of tributyltin ω-haloalkoxide (Bu3SnO(CH2)nX) with diphenylketeneBulletin of the Chemical Society of Japan, 1986, 59(12), 4000-2,
Synthetic Routes 7
Conditions de réaction
Référence
- Synthesis of the new antidiarrheal drug-loperamideHuadong Huagong Xueyuan Xuebao, 1981, (1), 143-6,
Synthetic Routes 8
Conditions de réaction
Référence
- Synthesis of loperamide hydrochlorideYiyao Gongye, 1987, 18(10), 442-4,
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: Acetonitrile
Référence
- Selective oxidations of alcohols by bromine in combination with nickel(II) benzoateSynthetic Communications, 1980, 10(11), 881-8,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Tetrapropylammonium hydroxide Solvents: Acetonitrile , Methyl ethyl ketone , Water ; 3 h, 25 °C
Référence
- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactonesBeilstein Journal of Organic Chemistry, 2021, 17, 2906-2914,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ; 2 h, 40 °C
Référence
- 1,3-Dichloro-5,5-dimethylhydantoin promoted esterification of carboxylic acids under mild conditionsTetrahedron Letters, 2022, 112,,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
Référence
- Decarbonylation of phenylacetic acids by high valent transition metal halidesDalton Transactions, 2019, 48(17), 5725-5734,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
Référence
- Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemoselective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4Synlett, 2015, 26(5), 661-665,
Synthetic Routes 14
Conditions de réaction
Référence
- Reversal of regioselectivity in the reduction of gem-disubstituted cyclic carboxylic acid anhydridesJournal of the Chemical Society, 1982, (8), 458-9,
α,α-Diphenyl-γ-butyrolactone Raw materials
- 1,3-Dioxolane, 2-(diphenylmethylene)-
- 4-Bromo-2,2-diphenylbutyric acid
- 2,5-Furandione, dihydro-3,3-diphenyl-
- 2,2-Diphenylethenone
- 1,4-Butanediol, 2,2-diphenyl-
- Benzeneacetic acid, α-phenyl-α-2-propen-1-yl-, ethyl ester
- Stannane, tributyl(2-iodoethoxy)-
α,α-Diphenyl-γ-butyrolactone Preparation Products
α,α-Diphenyl-γ-butyrolactone Littérature connexe
-
Niccolò Bartalucci,Fabio Marchetti,Stefano Zacchini,Guido Pampaloni Dalton Trans. 2019 48 5725
-
Sachin Handa,Sri S. Subramanium,Aaron A. Ruch,Joseph M. Tanski,LeGrande M. Slaughter Org. Biomol. Chem. 2015 13 3936
-
3. Preparation and some reactions of [Os5(CO)19]; the molecular structures of [Os5(CO)19] and [Os5(CO)16{P(OMe)3}3]David H. Farrar,Brian F. G. Johnson,Jack Lewis,Paul R. Raithby,Maria J. Rosales J. Chem. Soc. Dalton Trans. 1982 2051
956-89-8 (α,α-Diphenyl-γ-butyrolactone) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone

Pureté:99%
Quantité:5g
Prix ($):249.0